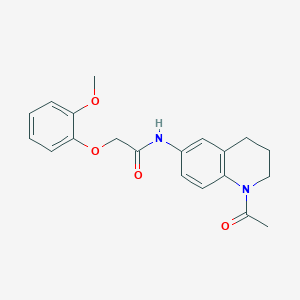

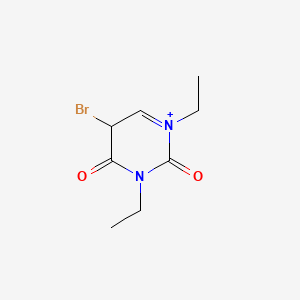

1-(1-(3-(3-Chlorophenyl)propanoyl)azetidin-3-yl)pyrrolidine-2,5-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of this compound could potentially involve the use of the pyrrolidine ring, a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used could involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrrolidine ring . This ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, also increases the three-dimensional (3D) coverage .Chemical Reactions Analysis

The chemical reactions involving this compound could be influenced by steric factors . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Applications De Recherche Scientifique

Antimicrobial and Chemotherapeutic Applications

Research has identified novel azaimidoxy compounds with potential antimicrobial and chemotherapeutic properties, synthesized through diazotization reactions followed by coupling with hydroxy-isoindole or hydroxypyrrolidine. These compounds, while not exactly matching the queried chemical structure, show promise as chemotherapeutic agents due to their structural features and antimicrobial activities (Jain, Nagda, & Talesara, 2006).

Novel Coordination Compounds and Reactivity

A study on rhenium(I) and (VII) complexes with cyclohex-1-enylolonium cation and bridging pyridyl derivatives, including discussions on their synthesis and characterization, offers insights into their unique reactivity and potential applications. Although the focus is on rhenium complexes, the methodologies and structural considerations could be relevant for exploring the coordination chemistry of similarly structured compounds (Habarurema et al., 2019).

Antidepressant and Nootropic Agents

Synthesis and pharmacological evaluation of Schiff’s bases and 2-azetidinones derived from isonocotinyl hydrazone have demonstrated potential antidepressant and nootropic activities. The structural modification and bioactivity evaluation of these compounds underscore the importance of the azetidinone skeleton for developing central nervous system (CNS) active agents, which could provide a basis for further research into similar structures (Thomas, Nanda, Kothapalli, & Hamane, 2016).

Anticonvulsant Properties

The development of N-Mannich bases derived from pyrrolidine-2,5-diones, including those with chlorophenyl substitutions, has highlighted their significant anticonvulsant properties. This research not only provides insights into the synthesis of these compounds but also offers a comprehensive evaluation of their in vivo anticonvulsant activities, suggesting a potential therapeutic application for epilepsy and related disorders (Kamiński, Obniska, Chlebek, Wiklik, & Rzepka, 2013).

Antibacterial Agents

The synthesis of novel antibacterial agents, such as 1-(2', 4'-Dihydroxy-5'-chlorophenyl)-3-arylpropane-1,3-diones, through the Baker-Venkatraman transformation, demonstrates the ongoing exploration of new therapeutic compounds. Evaluations of their antibacterial efficacy highlight the potential of these compounds to combat both gram-negative and gram-positive bacteria, indicating the relevance of structural features akin to the queried chemical for antimicrobial research (Sheikh, Ingle, & Juneja, 2009).

Orientations Futures

Mécanisme D'action

Target of Action

Similar compounds have been reported to interact with neuronal voltage-sensitive sodium (site 2) and l-type calcium channels .

Mode of Action

It is suggested that similar compounds interact with their targets, leading to changes in the function of these channels .

Biochemical Pathways

The interaction with neuronal voltage-sensitive sodium and l-type calcium channels suggests that it may affect the signaling pathways associated with these channels .

Pharmacokinetics

Similar compounds are reported to have good adme/tox results for drug candidates .

Result of Action

Similar compounds have shown beneficial effects in acute models of epilepsy and neuropathic pain management .

Action Environment

The structure of the compound suggests that it may be stable under a variety of conditions.

Analyse Biochimique

Biochemical Properties

The compound 1-(1-(3-(3-Chlorophenyl)propanoyl)azetidin-3-yl)pyrrolidine-2,5-dione is part of the pyrrolidine family, which is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is one of the nitrogen heterocycles that contribute to the stereochemistry of the molecule . The non-aromatic substituent in position 3 of the pyrrolidine-2,5-dione ring positively affects the biological activity .

Cellular Effects

The exact cellular effects of this compound are not fully understood due to the limited available research. Compounds with similar structures have been shown to have significant effects on various types of cells and cellular processes .

Molecular Mechanism

The molecular mechanism of action for this compound is not yet fully understood. It is suggested that the compound may interact with neuronal voltage-sensitive sodium (site 2) and L-type calcium channels .

Propriétés

IUPAC Name |

1-[1-[3-(3-chlorophenyl)propanoyl]azetidin-3-yl]pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2O3/c17-12-3-1-2-11(8-12)4-5-14(20)18-9-13(10-18)19-15(21)6-7-16(19)22/h1-3,8,13H,4-7,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLNDYQGHXHSQIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2CN(C2)C(=O)CCC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-ethyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2703667.png)

![N-(3-methoxyphenyl)-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2703668.png)

![1-chloro-4-phenyl-5H-pyridazino[4,5-b]indole](/img/structure/B2703671.png)

![2-Methylsulfanyl-5,7-dihydropyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B2703675.png)

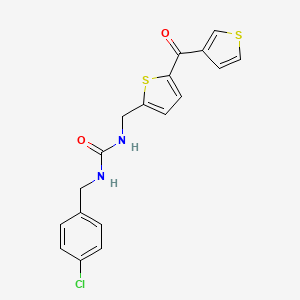

![[1,2,4]Triazolo[4,3-a]pyridin-6-amine;dihydrochloride](/img/structure/B2703677.png)

![N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-N'-(4-methylphenyl)ethanediamide](/img/structure/B2703680.png)

![1-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B2703685.png)